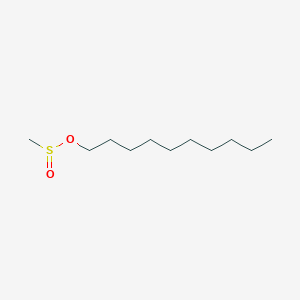

Decyl methanesulfinate

Cat. No. B8535226

Key on ui cas rn:

41892-36-8

M. Wt: 220.37 g/mol

InChI Key: QVXIIOPAMJCBQU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03966989

Procedure details

Into a 50 ml three-necked flask equipped with a magnetic stirrer, thermometer, nitrogen purge and dropping funnel is added 9.9 gms (0.10 moles) of methanesulfinyl chloride. The methane sulfinyl chloride is cooled to -10°C and 17.4 gms (0.11 moles) of decanol is added dropwise while maintaining the temperature of -5° to -10°C. When the addition of the decanol is complete, the reaction mass is warmed to 50°C under 20 mm of vacuum. The resulting product is then cooled and dissolved in 100 ml of diethyl ether admixed with 2 gms. of pyridine. The reaction mass is then extracted with two 10 ml portions of water. A drop of pyridine is added to the ether layer in order to remove additional chloride. In the event that no precipitation occurs the ether layer is then extracted with two 10 ml portions of 3% aqueous hydrochloric acid. The ether layer is then dried over anhydrous sodium sulfate and is then evaporated by means of rotary evaporation yielding an oil which is then subjected to a distillation operation. The resulting product is distilled at 98°C at 0.50-0.65 mm Hg pressure. (Yield 16 gms). GLC, mass spectral and infrared analysis yield the information that the structure of this material is as follows: ##EQU13##

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][S:2](Cl)=[O:3].[CH2:5]([OH:15])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].N1C=CC=CC=1>C(OCC)C>[CH3:1][S:2]([O:15][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])=[O:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9.9 g

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

17.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCC)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCC)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 50 ml three-necked flask equipped with a magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thermometer, nitrogen purge

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature of -5° to -10°C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting product is then cooled

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The reaction mass is then extracted with two 10 ml portions of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A drop of pyridine is added to the ether layer in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove additional chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In the event that no precipitation

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

is then extracted with two 10 ml portions of 3% aqueous hydrochloric acid

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ether layer is then dried over anhydrous sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is then evaporated by means of rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielding an oil which

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The resulting product is distilled at 98°C at 0.50-0.65 mm Hg pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yield the information that the structure of this material

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CS(=O)OCCCCCCCCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |